5-Aminohexane-1,2,3,4,6-pentol
Description
Historical Context and Early Research on Aminohexanepentol Compounds
The study of amino-containing sugar derivatives, a class to which aminohexanepentols belong, has a rich history rooted in the foundational discoveries of organic and biological chemistry. The first amino acid, asparagine, was isolated from asparagus in 1806, marking the beginning of a new field of study. ajinomoto.co.jpwikipedia.org For a considerable period, the primary known amino sugars found in nature were glucosamine (B1671600) and galactosamine. annualreviews.org These compounds were recognized as crucial components of a wide array of natural structures, including mucopolysaccharides, bacterial cell walls, and the chitin (B13524) exoskeletons of insects. annualreviews.orgunimed.edu.ng
The landscape of amino sugar research expanded dramatically in the mid-20th century with the discovery and structural elucidation of antibiotics. annualreviews.org This era led to the identification of numerous "novel" amino sugars, revealing a greater diversity than previously understood. annualreviews.org Researchers identified compounds with amino groups at various positions on the sugar backbone, including 2-, 3-, 4-, and 6-amino sugars and their derivatives. annualreviews.org This expansion provided a broader context for understanding the potential diversity of polyhydroxylated amino compounds like 5-aminohexane-1,2,3,4,6-pentol and spurred interest in their synthesis and biological function. annualreviews.org
Academic Significance of this compound as a Polyhydroxylated Amino Compound
Polyhydroxylated amino compounds are a class of molecules that garner significant academic interest due to their structural similarity to monosaccharides and their diverse biological activities. Their rich stereochemistry and functional groups make them valuable as chiral building blocks in organic synthesis and as pharmacologically active agents. solubilityofthings.com Specifically, many polyhydroxylated alkaloids, also known as aza-sugars, are potent inhibitors of glycosidase enzymes.
The academic significance of this compound and its isomers lies in this context. For instance, a closely related compound, 2-Amino-2-deoxy-glucitol (which shares the same CAS number, 2351-14-6), has been identified as a kinetic inhibitor of glycogen (B147801) phosphorylase. biosynth.com This enzyme plays a critical role in glycogenolysis, and its inhibition prevents the breakdown of glycogen. biosynth.com Such findings underscore the potential for aminohexanepentols to serve as lead compounds in the development of therapeutic agents. The presence of multiple chiral centers also makes these compounds subjects of interest for studies in stereochemistry and its influence on biological activity. solubilityofthings.com Their synthetic utility as intermediates for more complex molecules is also an area of active research. solubilityofthings.com
Classification within Carbohydrate Chemistry and Amino Sugar Derivatives
From a structural standpoint, this compound is classified within several key categories of organic chemistry.
Polyhydroxylated Amino Compound: It is fundamentally a hexane (B92381) chain substituted with five hydroxyl (-OH) groups and one amino (-NH2) group. The multiple hydroxyl groups confer high polarity and water solubility. solubilityofthings.com
Amino Sugar Derivative: In the context of carbohydrate chemistry, it is considered an amino sugar derivative. unimed.edu.ngwikipedia.org Amino sugars are formally defined as sugar molecules in which a hydroxyl group has been replaced by an amino group. wikipedia.org Although it is an acyclic (open-chain) structure, it is directly related to hexose (B10828440) sugars. Specifically, it can be described as an amino-substituted hexitol, a reduced form of a hexose.
C6 Sugar Derivative: As it contains a six-carbon backbone, it is classified as a derivative of a C6 sugar, or hexose. ajinomoto.co.jp All carbohydrates are polyhydroxy aldehydes or ketones, or substances that yield them upon hydrolysis. byjus.com The open-chain structure of this compound is analogous to the acyclic forms of monosaccharides like glucose, which exist in equilibrium with their cyclic forms in solution. ajinomoto.co.jp
The synthesis of amino sugars is a significant challenge in organic chemistry, often involving strategies like nucleophilic displacement on a sugar ring or starting from cyclic enol ether derivatives of monosaccharides known as glycals. wikipedia.org
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes the key identifiers and computed physical and chemical properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 2351-14-6 | biosynth.comchemwhat.comechemi.com |
| Molecular Formula | C6H15NO5 | biosynth.comnih.gov |
| Molecular Weight | 181.19 g/mol | biosynth.comnih.gov |
| Canonical SMILES | C(C(C(C(C(CO)O)O)O)N)O | nih.gov |
| Hydrogen Bond Donor Count | 6 | nih.gov |
| Hydrogen Bond Acceptor Count | 6 | nih.gov |
| Rotatable Bond Count | 5 | echemi.com |
| Complexity | 123 | nih.gov |
| Predicted Density | 1.506 ± 0.06 g/cm³ | echemi.com |
Table 2: List of Mentioned Chemical Compounds
Structure
3D Structure
Properties
CAS No. |
2351-14-6 |
|---|---|
Molecular Formula |
C6H15NO5 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-aminohexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C6H15NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2,7H2 |
InChI Key |
FQORWEQXRQVPBZ-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)N)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)N)O |
Other CAS No. |
2351-14-6 |
Origin of Product |
United States |
Stereochemical Investigations and Structural Elucidation Studies of 5 Aminohexane 1,2,3,4,6 Pentol
Research on Stereoisomeric Forms and Their Designations
5-Aminohexane-1,2,3,4,6-pentol can exist in various stereoisomeric forms due to the presence of multiple chiral centers. The specific spatial arrangement of the hydroxyl and amino groups defines the unique properties of each isomer. Among the most studied are the derivatives of common hexoses, namely 2-amino-2-deoxy-D-glucitol and 2-amino-2-deoxy-D-mannitol.
2-amino-2-deoxy-D-glucitol , also known as glucosaminitol, is derived from the reduction of glucosamine (B1671600). Its systematic IUPAC name is (2R,3S,4R,5S)-5-aminohexane-1,2,3,4,6-pentol. nih.gov This designation precisely describes the absolute configuration at each of the four chiral carbons.
2-amino-2-deoxy-D-mannitol , on the other hand, is the reduced form of mannosamine. Its IUPAC designation is (2R,3S,4R,5R)-5-aminohexane-1,2,3,4,6-pentol. nih.gov The key stereochemical difference between the glucitol and mannitol (B672) derivatives lies in the configuration at the C-2 position (based on the parent sugar nomenclature).
The designation of these stereoisomers often relies on the Fischer projection of the parent amino sugar, with the "D" or "L" configuration determined by the orientation of the functional group on the highest-numbered chiral center. masterorganicchemistry.com
Table 1: Stereoisomers of this compound
| Common Name | IUPAC Name | Parent Amino Sugar |
|---|---|---|
| 2-amino-2-deoxy-D-glucitol | (2R,3S,4R,5S)-5-aminohexane-1,2,3,4,6-pentol | D-Glucosamine |
Advanced Spectroscopic and Diffraction Analyses for Stereochemical Assignment
The unambiguous determination of the stereochemistry of aminosugar alcohols like this compound relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the connectivity and stereochemistry of these molecules.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The chemical shifts and coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angles, which in turn are influenced by the stereochemistry at each chiral center. For instance, the analysis of coupling constants in acyclic systems can help determine the preferred staggered conformations of the carbon backbone. While specific detailed spectral assignments for 2-amino-2-deoxy-D-glucitol and 2-amino-2-deoxy-D-mannitol are not readily available in broad literature, data from related compounds like D-mannitol can provide a basis for comparison. bmrb.io
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shift of each carbon is sensitive to the nature and orientation of its neighboring substituents. The ¹³C NMR chemical shifts for alcohols and amines typically fall within predictable ranges, aiding in the assignment of the carbon skeleton. compoundchem.comwisc.eduoregonstate.edu Studies on related N-acetylated amino sugars have demonstrated the utility of ¹³C NMR in distinguishing between different stereoisomers. mdpi.com
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Functional Groups in Aminohexanepentols
| Functional Group | Typical Chemical Shift Range (ppm) |
|---|---|
| C-OH | 60 - 80 |
X-ray Diffraction Analysis: Single-crystal X-ray diffraction provides the most definitive evidence for the absolute configuration of a chiral molecule. This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms, bond lengths, and bond angles. While a specific crystal structure for this compound or its primary stereoisomers is not widely published, studies on related amino sugar derivatives have successfully employed this method to confirm their absolute configurations. For example, the crystal structure of 1,4-dideoxy-1,4-imino-D-gulitol hydrochloride, a related amino alcohol, has been determined, showcasing the power of this technique in stereochemical elucidation. researchgate.net
Table 3: Example of Crystal Structure Data for a Related Amino Alcohol (1,4-dideoxy-1,4-imino-D-gulitol hydrochloride)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.954(2) |
| b (Å) | 9.876(3) |
| c (Å) | 11.234(3) |
| α, β, γ (°) | 90 |
Data is for a related compound and serves as an illustrative example. researchgate.net
Conformational Analysis and Dynamics Research of Aminohexanepentol Structures
Unlike their cyclic counterparts, acyclic sugar alcohols like this compound possess significant conformational flexibility due to free rotation around their C-C bonds. Understanding the preferred conformations and the dynamics of their interconversion is crucial for comprehending their interactions with other molecules, such as enzymes or receptors.
Conformational Preferences: In aqueous solution, the conformation of these polyols is a balance between steric hindrance and intramolecular hydrogen bonding between the hydroxyl and amino groups. The stereochemistry at each carbon atom dictates the relative orientations of these functional groups, leading to different conformational preferences for each stereoisomer. For example, a planar, zig-zag conformation may be favored in some isomers to minimize steric strain, while others may adopt a more bent or folded conformation to maximize intramolecular hydrogen bonding.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational tool used to study the conformational dynamics of molecules over time. By simulating the movements of atoms based on a force field that describes the interatomic interactions, MD can provide insights into the conformational landscape of a molecule in different environments, such as in a vacuum or in aqueous solution.
A study on the related hexitols, mannitol and sorbitol, demonstrated the significant influence of the solvent on their conformation. In a vacuum, both molecules adopted a bent conformation. However, in a simulated aqueous environment, mannitol favored a planar zig-zag configuration, while sorbitol remained bent. This difference was attributed to the specific interactions between the hydroxyl groups and the surrounding water molecules. rsc.org It is expected that the introduction of an amino group in this compound would further influence these conformational preferences due to its ability to act as both a hydrogen bond donor and acceptor.
Table 4: Conformational Tendencies of Acyclic Hexitols in Different Environments
| Molecule | Environment | Predominant Conformation |
|---|---|---|
| Mannitol | In vacuo | Bent |
| In water | Planar zig-zag | |
| Sorbitol | In vacuo | Bent |
| In water | Bent |
Data based on a molecular dynamics study of related hexitols. rsc.org
Natural Occurrence and Biosynthetic Pathway Studies of 5 Aminohexane 1,2,3,4,6 Pentol
Research on Isolation and Characterization from Natural Sources (e.g., Streptomyces lavendulae)
Direct isolation of 5-Aminohexane-1,2,3,4,6-pentol from natural sources is not a primary focus of research, as it is a transient intermediate. Instead, scientific efforts have concentrated on isolating and characterizing the cyclized products of its biosynthetic pathway. The first of these, nojirimycin (B1679825), was discovered in the fermentation broth of a Streptomyces species in 1966. researchgate.net This discovery paved the way for the identification of a more stable derivative, 1-deoxynojirimycin (B1663644) (DNJ), which was also isolated from various natural sources, including Streptomyces strains. researchgate.netejbiotechnology.info
The characterization of these iminosugars involves a range of analytical techniques. Spectrometric methods such as electrospray ionization mass spectrometry (ESIMS), high-resolution electrospray ionization mass spectrometry (HRESIMS), and nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating their structures. bohrium.com For instance, in-depth MS/MS analysis has been used to confirm the production of both nojirimycin and 1-deoxynojirimycin in Streptomyces nojiriensis JCM 3382. bohrium.comnih.gov These advanced analytical methods are essential for distinguishing between different iminosugar isomers and identifying the specific compounds produced by a microbial strain.
| Compound | Natural Source Organism | Year of First Isolation/Report | Key Characterization Methods |
| Nojirimycin | Streptomyces sp. | 1966 researchgate.net | NMR, Mass Spectrometry |
| 1-Deoxynojirimycin | Streptomyces lavendulae | 1985 ejbiotechnology.info | LC-MS, NMR bohrium.com |
Enzymatic Mechanisms and Precursor Identification in Aminohexanepentol Biosynthesis
The biosynthesis of iminosugars from glucose in microorganisms like Streptomyces lavendulae involves a series of enzymatic reactions that form and modify a this compound-like backbone. nih.gov The pathway is understood to be closely related to glycolysis, starting from the intermediate fructose-6-phosphate (B1210287) (F6P). ejbiotechnology.infonih.gov
The key steps in the formation of the core structure are:
Amination: The process begins with the transamination of a sugar phosphate (B84403), typically fructose-6-phosphate, to introduce an amino group. This reaction forms 2-amino-2-deoxy-D-mannitol-6-phosphate (ADMP). rsc.org
Dephosphorylation: A phosphatase enzyme then removes the phosphate group from ADMP to yield 2-amino-2-deoxy-D-mannitol (ADM), a direct linear precursor analogous to this compound. rsc.orgwikipedia.org
Oxidation and Cyclization: The hydroxyl group at the C6 position of ADM is oxidized by a dehydrogenase. wikipedia.org This oxidation facilitates a C2-N-C6 intramolecular cyclization, leading to the formation of the piperidine (B6355638) ring characteristic of mannojirimycin. nih.govwikipedia.org
Epimerization and Further Modification: Subsequent enzymatic steps, such as epimerization at C2, convert mannojirimycin to nojirimycin. rsc.org Dehydration and reduction reactions can then lead to the formation of 1-deoxynojirimycin. nih.govrsc.org
Studies have identified glucose as a preferable precursor for the synthesis of these iminosugars in Streptomyces lavendulae. nih.govresearchgate.net The elucidation of this pathway has been aided by the use of metabolism inhibitors and the feeding of labeled precursors. nih.gov For example, iodoacetic acid, an inhibitor of the glycolysis pathway, has been shown to influence the production of DNJ, providing further evidence for the pathway's link to central carbon metabolism. nih.gov
| Precursor/Intermediate | Enzyme Type | Reaction | Product |
| Fructose-6-Phosphate | Transaminase | Amination | 2-amino-2-deoxy-D-mannitol-6-phosphate (ADMP) rsc.org |
| 2-amino-2-deoxy-D-mannitol-6-phosphate | Phosphatase | Dephosphorylation | 2-amino-2-deoxy-D-mannitol (ADM) rsc.orgwikipedia.org |
| 2-amino-2-deoxy-D-mannitol | Dehydrogenase | Oxidation and Cyclization | Mannojirimycin rsc.orgwikipedia.org |
| Mannojirimycin | Epimerase | Epimerization | Nojirimycin rsc.org |
Genetic and Molecular Biological Studies of Aminohexanepentol Production in Microorganisms
Advances in genomics and molecular biology have enabled the identification of the genes and gene clusters responsible for the biosynthesis of iminosugars in Streptomyces and other bacteria. bio-conferences.org Genome mining, supported by bioinformatics tools like antiSMASH, has become a powerful strategy for discovering and analyzing these biosynthetic gene clusters (BGCs). bio-conferences.org
In Streptomyces lavendulae, transcriptome sequencing has been employed to identify key genes involved in DNJ biosynthesis. researchgate.net This research has led to the validation of several genes, including:
aspC : Encodes a putative transaminase responsible for the production of 2-amino-2-deoxy-D-mannitol-6-phosphate. researchgate.net
MJ0374-1 and MJ0374-2 : These genes encode a phosphatase that produces 2-amino-2-deoxy-D-mannitol. researchgate.net
frmA-1 , frmA-2 , and adhD : These genes encode a Zn-dependent dehydrogenase involved in the formation of mannojirimycin. researchgate.net
Interestingly, while the biosynthetic pathways in different microorganisms share similarities, the specific genes involved can differ. For instance, attempts to clone genes from Streptomyces lavendulae based on the sequences of the well-characterized gabT1, yktC1, and gutB1 genes from Bacillus species (which are also involved in DNJ biosynthesis) were not successful, indicating genetic diversity in this pathway across different genera. ejbiotechnology.info
The identification of these genes is a critical step towards the metabolic engineering of Streptomyces strains for the industrial-scale production of DNJ and other valuable iminosugars. researchgate.net By understanding the genetic regulation of the pathway, researchers can develop strategies to enhance yield, for example, by overexpressing key biosynthetic genes or by manipulating regulatory elements. rsc.org
| Gene | Encoded Enzyme/Function | Organism | Role in Biosynthesis |
| aspC | Putative transaminase researchgate.net | Streptomyces lavendulae | Produces 2-amino-2-deoxy-D-mannitol-6-phosphate researchgate.net |
| MJ0374-1, MJ0374-2 | Phosphatase researchgate.net | Streptomyces lavendulae | Produces 2-amino-2-deoxy-D-mannitol researchgate.net |
| frmA-1, frmA-2, adhD | Zn-dependent dehydrogenase researchgate.net | Streptomyces lavendulae | Produces mannojirimycin researchgate.net |
| gabT1 | Aminotransferase wikipedia.org | Bacillus subtilis | Catalyzes transamination at C2 wikipedia.org |
| yktc1 | Phosphatase wikipedia.org | Bacillus subtilis | Dephosphorylation to form ADM wikipedia.org |
| gutB1 | Oxidoreductase wikipedia.org | Bacillus subtilis | Oxidation of ADM to initiate cyclization wikipedia.org |
Synthetic Methodologies and Chemical Transformations of 5 Aminohexane 1,2,3,4,6 Pentol
De Novo Synthetic Approaches to Aminohexanepentol Scaffolds
De novo synthesis, the construction of complex molecules from simpler, non-carbohydrate precursors, offers a versatile alternative to relying on the chiral pool of natural sugars. This approach allows for greater flexibility in accessing various stereoisomers that may not be readily available from natural sources.
One prominent strategy involves building the carbon backbone through methods like aldol (B89426) reactions, followed by the introduction of the amino group. For instance, biocatalytic aldol reactions using variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) can couple various aldehydes with hydroxy ketones like dihydroxyacetone (DHA). researchgate.net This is followed by a reductive amination step, often catalyzed by enzymes such as imine reductases (IREDs), to install the amine functionality. researchgate.net This chemoenzymatic cascade avoids complex protecting-group manipulations, a common hurdle in traditional carbohydrate chemistry. ucl.ac.uk
Another powerful method is the Sharpless Asymmetric Aminohydroxylation (AA), which converts alkenes into N-protected amino alcohols with high enantioselectivity. nih.gov By starting with a suitable unsaturated precursor, this method can simultaneously install both an amino and a hydroxyl group with defined stereochemistry, providing a convergent route to aminopolyol fragments.
The synthesis of acyclic 1,3-polyols, which are structurally related to the target molecule, has been achieved from starting materials like (S)-(-)-malic acid. columbia.edu Through a series of reactions, this chiral starting material can be elaborated into more complex polyol chains, with the potential for subsequent introduction of an amino group to yield the desired aminohexanepentol.
In essence, de novo strategies often rely on asymmetric catalysis or biocatalysis to control the stereochemical outcome. These methods are crucial for producing specific enantiomers or diastereomers, which is vital as the biological activity of such molecules is highly dependent on their three-dimensional structure. wikipedia.orgspringernature.com
| De Novo Strategy | Key Reaction | Catalyst/Reagent | Precursors | Reference |
| Chemoenzymatic Cascade | Aldol Addition & Reductive Amination | D-Fructose-6-Phosphate Aldolase (FSA) & Imine Reductase (IRED) | Aldehydes, Hydroxy Ketones, Amines | researchgate.net |
| Asymmetric Aminohydroxylation | Catalytic conversion of alkenes | Osmium-based catalysts with chiral ligands | Unsaturated polyol precursors | nih.gov |
| Chiral Pool Synthesis | Chain elongation and functionalization | N/A (uses chiral starting material) | (S)-(-)-malic acid | columbia.edu |
Targeted Chemical Modifications and Derivatization Routes
Once the core aminohexanepentol scaffold is obtained, further modifications are often required to explore its chemical space or to synthesize specific target molecules. These modifications typically involve the interconversion of functional groups or the attachment of other molecular entities.
The multiple hydroxyl groups and the primary amine in 5-aminohexane-1,2,3,4,6-pentol offer numerous sites for chemical transformation. A common modification is the N-acylation of the amino group. For example, the amine can be protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ucl.ac.uk This not only protects the amine from participating in unwanted side reactions but also facilitates purification and handling of these highly polar compounds. ucl.ac.uk
Reductive amination represents a key transformation for synthesizing these molecules from carbohydrate precursors. The reaction of a hexose (B10828440), like D-mannose or D-glucose, with an amino acid in the presence of a reducing agent such as sodium cyanoborohydride, directly yields N-(1-deoxyhexitol-1-yl)amino acids. nih.gov This process effectively converts the aldehyde group of the open-chain form of the sugar into an amine-linked hexitol. While this produces N-substituted derivatives, the underlying principle of converting a carbonyl to an amine is fundamental. The reverse reaction, the oxidative deamination of the amino group to a ketone, can also be envisioned, potentially catalyzed by amine oxidases.
The interconversion of hydroxyl groups often requires complex protection-deprotection strategies to achieve regioselectivity, a significant challenge in polyol chemistry. ucl.ac.uk
The hydroxyl and amino groups of aminohexanepentols serve as potential nucleophiles for glycosidation reactions, enabling their linkage to other sugar units to form more complex glycoconjugates. The amino group, in particular, can form N-glycosidic bonds. While direct glycosylation of such highly functionalized amines can be complicated by the basicity of the amine group, using protected amine precursors like azido- or nitro-analogs is a common strategy to circumvent this issue. researchgate.net
Oligomerization, the process of linking multiple aminohexanepentol units together, can lead to the formation of novel polymers. This could be achieved through reactions that form ether or amide linkages, depending on the functional groups targeted. For instance, a bifunctional reagent could be used to link the amino group of one molecule to a hydroxyl group of another, although this would require careful control of regioselectivity.
Regioselective and Stereoselective Methodologies in Aminohexanepentol Synthesis
The control of regioselectivity (which functional group reacts) and stereoselectivity (the 3D orientation of the new bonds) is the most critical aspect of synthesizing a specific isomer of this compound.
Stereoselectivity: In de novo syntheses, the stereochemical outcome is dictated by the catalyst or reagents used. Asymmetric methodologies are designed to lower the activation energy for the formation of one enantiomer over the other, leading to an enantiomerically enriched product. wikipedia.org For example, in biocatalytic approaches, the inherent chirality of enzymes like aldolases and transaminases directs the formation of specific stereoisomers. Transaminases have been shown to convert D-fructose with complete stereoselectivity to yield valuable acyclic aminopolyols. ucl.ac.uk Similarly, the choice of chiral ligand in asymmetric aminohydroxylation dictates the absolute stereochemistry of the resulting amino alcohol. nih.gov
A powerful strategy that combines these elements is the three-component enzymatic synthesis. researchgate.netacs.org This approach uses an aldolase to stereoselectively form a new C-C bond and create two new chiral centers, followed by an imine reductase or transaminase that acts on the resulting ketone to install the amino group, again with high stereocontrol. researchgate.netucl.ac.uk Such one-pot cascade reactions are highly efficient and atom-economical, representing the state-of-the-art in constructing complex aminopolyols. researchgate.net
| Selectivity Type | Methodology | Key Feature | Example | Reference |
| Stereoselective | Biocatalysis | Enzymes (e.g., transaminases) are inherently chiral and catalyze reactions with high stereospecificity. | Direct transamination of D-fructose to yield a single stereoisomer of an aminosugar. | ucl.ac.uk |
| Stereoselective | Asymmetric Catalysis | Chiral ligands complexed to a metal center create a chiral environment for the reaction. | Sharpless Asymmetric Aminohydroxylation of an alkene to form a specific enantiomer of an amino alcohol. | nih.gov |
| Regioselective | Protecting Groups | Exploiting differential reactivity of functional groups to selectively block certain positions from reacting. | Selective protection of primary alcohols over secondary alcohols. | ucl.ac.uk |
| Regio- & Stereoselective | Enzymatic Cascades | Multiple enzymes in one pot, where each enzyme performs a specific, selective transformation. | Aldolase-IRED cascade to form amino-polyols from aldehydes, hydroxy ketones, and amines. | researchgate.netacs.org |
Design and Synthesis of 5 Aminohexane 1,2,3,4,6 Pentol Derivatives and Analogs
Synthesis of Amino Sugar Derivatives and Their Structural Diversification
The synthesis of derivatives from amino sugars like 5-Aminohexane-1,2,3,4,6-pentol is a key area of research for creating structurally diverse molecules with potential applications in various fields. core.ac.uknih.gov The presence of both amino and multiple hydroxyl groups allows for a wide range of chemical transformations. solubilityofthings.com
The structural diversification of amino sugars can be achieved through various chemical reactions targeting the amino and hydroxyl groups. For instance, the amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the hydroxyl groups can be protected, activated for substitution, or oxidized. mdpi.comresearchgate.net The selective modification of one or more of these functional groups is a common strategy to generate a library of derivatives with distinct properties. core.ac.uk
One approach to diversification involves the use of protecting groups to selectively block certain hydroxyl groups, allowing for reactions to occur at specific positions. Subsequent deprotection and further modification can lead to a wide array of structurally unique compounds. Another strategy is the enzymatic modification of the amino sugar scaffold, which can offer high selectivity and efficiency. nih.gov
The synthesis of C-glycosyl compounds represents another avenue for diversification, creating stable analogs of natural O-glycosides that are resistant to enzymatic hydrolysis. researchgate.net These analogs are valuable tools for studying biological processes involving carbohydrate recognition.
| Derivative Type | Synthetic Strategy | Potential Functionalization on this compound |
|---|---|---|
| N-acyl derivatives | Acylation of the primary amino group with various acyl chlorides or anhydrides. | Introduction of different acyl chains to the C5-amino group. |
| N-alkyl derivatives | Reductive amination or direct alkylation of the amino group. | Attachment of various alkyl groups to the C5-amino group. |
| O-glycosides | Glycosylation of one or more hydroxyl groups with an activated sugar donor. | Formation of a glycosidic bond at the C1, C2, C3, C4, or C6 hydroxyl groups. |
| C-glycosyl analogs | Multi-step synthesis involving the formation of a carbon-carbon bond between the anomeric carbon of a sugar and the scaffold. researchgate.net | Creation of a stable carbon-linked sugar moiety. |
| Phosphorylated derivatives | Selective phosphorylation of hydroxyl groups using a phosphorylating agent. | Introduction of phosphate (B84403) groups, which are common in biological systems. mdpi.com |
Preparation of Glycosidic and Amide-Linked Conjugates
The functional groups of this compound, namely its multiple hydroxyl groups and primary amine, make it an ideal candidate for the preparation of various conjugates. These conjugates can link the aminohexanepentol scaffold to other molecules, such as peptides, lipids, or other carbohydrates, to create hybrid structures with novel properties. google.com
Glycosidic conjugates can be formed by reacting one of the hydroxyl groups of this compound with an activated sugar donor. This results in the formation of an O-glycosidic bond, effectively linking a sugar moiety to the aminohexanepentol backbone. The choice of the sugar, the anomeric configuration, and the position of linkage can all be varied to produce a diverse range of glycoconjugates. google.com
Amide-linked conjugates are prepared by forming an amide bond between the amino group of this compound and a carboxylic acid-containing molecule. This is a robust and common method for conjugation and can be facilitated by standard peptide coupling reagents. This approach allows for the attachment of a wide variety of molecules, including fatty acids to increase lipophilicity or peptides to introduce specific biological activities. google.com
| Conjugate Type | Reactive Group on Scaffold | Linkage Type | Example of Conjugated Molecule |
|---|---|---|---|
| Glycoconjugate | Hydroxyl group (C1, C2, C3, C4, or C6) | Glycosidic bond | Monosaccharides (e.g., glucose, galactose) google.com |
| Amide Conjugate | Amino group (C5) | Amide bond | Fatty acids, amino acids, peptides google.com |
| Ester Conjugate | Hydroxyl group (C1, C2, C3, C4, or C6) | Ester bond | Carboxylic acid-containing molecules |
| Oligonucleotide Conjugate | Amino or hydroxyl groups | Various linkers (e.g., phosphoramidite) | siRNA, microRNA, aptamers google.com |
Development of Modified Aminohexanepentol Scaffolds
The development of modified this compound scaffolds involves altering the core structure of the molecule to create new molecular architectures. mdpi.com This can be achieved through various synthetic strategies, including the introduction of new functional groups, modification of the carbon skeleton, or the creation of cyclic derivatives.
One approach to modifying the scaffold is through "scaffold hopping," where the core structure is replaced with a different but functionally similar framework. mdpi.comresearchgate.net While not directly modifying the existing scaffold, this strategy can lead to the discovery of novel compounds with similar properties.
More direct modifications to the this compound scaffold could involve reactions such as periodate (B1199274) cleavage of the vicinal diols to form reactive dialdehydes. These can then be used in subsequent reactions to build new ring systems or introduce other functionalities. The amino group can also serve as a handle for intramolecular reactions, leading to the formation of cyclic amines or lactams.
The goal of developing modified scaffolds is often to create molecules with improved properties, such as enhanced binding affinity to a biological target, increased stability, or altered solubility. mdpi.com The polyfunctional nature of this compound provides a rich platform for such explorations.
| Modification Approach | Description | Potential Outcome |
|---|---|---|
| Cyclization | Intramolecular reactions involving the amino and hydroxyl groups to form cyclic ethers or amines. | Creation of rigid, conformationally constrained analogs. |
| Carbon Skeleton Rearrangement | Reactions that alter the connectivity of the carbon backbone. | Generation of novel isomers with different spatial arrangements of functional groups. |
| Functional Group Interconversion | Conversion of the existing functional groups into others (e.g., oxidation of hydroxyls to ketones). | Access to a wider range of chemical reactivity and properties. |
| Polymerization | Using the scaffold as a monomer unit to build larger polymeric structures. | Development of new materials with repeating aminohexanepentol units. |
Biochemical Interactions and Enzymatic Studies of 5 Aminohexane 1,2,3,4,6 Pentol and Its Derivatives
Substrate Recognition and Catalytic Mechanisms of Aminohexanepentol-Modifying Enzymes
No studies were identified that specifically investigate enzymes that modify 5-Aminohexane-1,2,3,4,6-pentol. Consequently, there is no information on how such enzymes would recognize this compound as a substrate or the catalytic mechanisms they would employ.
Enzyme Inhibition Studies (e.g., Enzymes of Carbohydrate Metabolism)
While the structural similarity of this compound to amino sugars and polyols suggests potential inhibitory activity against carbohydrate-metabolizing enzymes like glycosidases and amylases, no specific studies or data were found to confirm or quantify such effects for this compound.
Research on Molecular Interactions with Proteins and Other Biomolecules
Beyond the general potential for hydrogen bonding, there is a lack of specific research on the molecular interactions of this compound with proteins, such as lectins, or other biomolecules.
Investigation of Aminohexanepentol Involvement in Cellular Metabolic Pathways
Although its production by Streptomyces lavendulae implies its involvement in the metabolic pathways of this organism, the specific pathways and its metabolic fate have not been elucidated in the available literature.
Due to the absence of detailed research findings and specific data for this compound, it is not possible to provide a comprehensive and scientifically rigorous article that adheres to the user's specific requirements. Further experimental research is needed to elucidate the biochemical properties and biological roles of this compound.
Role of 5 Aminohexane 1,2,3,4,6 Pentol in Advanced Carbohydrate and Glycoconjugate Research
Utilization as a Building Block in Complex Oligosaccharide Synthesis
The unique structure of 5-aminohexane-1,2,3,4,6-pentol, featuring both hydroxyl groups and a secondary amine within a cyclic scaffold, allows it to serve as a versatile building block in the chemical and enzymatic synthesis of complex oligosaccharides. These synthetic endeavors are crucial for creating molecular probes to study biological processes and for developing potential therapeutics.
Methodologies for incorporating this aminocyclitol into larger carbohydrate structures often involve its use as a glycosyl acceptor. Both chemical and enzymatic strategies have been successfully employed to achieve this.
Chemical Glycosylation:
Chemical methods typically involve the use of a protected this compound derivative as a glycosyl acceptor, which is then reacted with an activated glycosyl donor. For instance, suitably protected 1-deoxynojirimycin (B1663644) derivatives with a free hydroxyl group at specific positions (e.g., C3, C4, or C6) can be glycosylated with donors like thioglycosides or glycosyl bromides. rsc.org This approach has led to the successful synthesis of various imino-disaccharides. researchgate.net The choice of protecting groups for the aminocyclitol is critical to ensure regioselectivity during the glycosylation reaction. researchgate.net For example, the 4-nitrobenzenesulfonyl (nosyl) group has been effectively used to protect the ring nitrogen of iminosugars, as it is stable under many standard carbohydrate transformation conditions and can be removed mildly. researchgate.net
Enzymatic and Chemoenzymatic Synthesis:
Enzymatic synthesis offers a highly stereoselective alternative to chemical methods, often proceeding without the need for complex protecting group strategies. nih.gov Glycosidases, which normally hydrolyze glycosidic bonds, can be used in reverse (transglycosylation) to form these linkages. For example, α-glucosidase from rice has been used to catalyze the reaction between maltose (B56501) and an N-Cbz-protected 1-deoxynojirimycin, yielding primarily an α-1,3-linked disaccharide. rsc.org Similarly, α-galactosidase from green coffee beans has been employed in a transgalactosylation reaction to produce 6-O-α-D-galactopyranosyl-1-deoxynojirimycin. researchgate.net
Glycosyltransferases, the enzymes responsible for oligosaccharide biosynthesis in nature, are also powerful tools for this purpose. nih.gov Chemoenzymatic approaches combine the flexibility of chemical synthesis with the selectivity of enzymatic catalysis. tandfonline.comjst.go.jp For instance, a general route to glycosylated 1-deoxynojirimycin derivatives has been developed based on an oxidation-reductive amination protocol starting from disaccharides. universiteitleiden.nl
The following table summarizes examples of complex oligosaccharides synthesized using this compound derivatives as building blocks.
| Glycosyl Donor | Aminocyclitol Acceptor | Linkage Formed | Synthetic Method |
| Maltose | N-Cbz-1-deoxynojirimycin | α-1,3 | Enzymatic (α-glucosidase) |
| p-nitrophenyl-α-D-galactopyranoside | 1-deoxynojirimycin | α-1,6 | Enzymatic (α-galactosidase) |
| D-galacto and D-gluco series donors | Protected 1-deoxynojirimycin | β-D-linkage | Chemical |
| Cellobiosyl/Cellotriosyl trichloroacetimidates | Protected iminosugar | Not specified | Chemical |
This table is generated based on findings from multiple research articles. rsc.orgresearchgate.netuniversiteitleiden.nl
Integration into Glycoconjugates for Mechanistic Studies
The integration of this compound and its analogues into glycoconjugates, such as glycopeptides and other molecular probes, is a powerful strategy for investigating the mechanism of action of glycosidases and glycosyltransferases. These aminocyclitol-containing glycoconjugates can act as mimics of the natural substrate or the transition state of the enzymatic reaction, thereby providing insights into enzyme-substrate interactions and catalytic mechanisms. jst.go.jp
N-substituted derivatives of 1-deoxynojirimycin have been extensively studied as inhibitors of glycosidases. researchgate.net By attaching various functional groups to the nitrogen atom, researchers can modulate the inhibitory activity and selectivity of these compounds. For example, N-acylated aminocyclitols have shown only marginal or no inhibitory activity against certain enzymes, highlighting the importance of the nitrogen substituent for enzyme recognition. researchgate.net
A notable application is the synthesis of N-linked peptides containing 1-deoxynojirimycin (DNJ). nih.gov A panel of DNJ N-linked peptides was synthesized and their inhibitory activity against α-glucosidases I and II was evaluated. nih.gov These studies revealed that while the free iminosugar was more effective in short-term incubations, a DNJ N-linked tetrapeptide with an endoplasmic reticulum (ER)-retaining sequence showed superior performance in disrupting N-linked glycan processing over longer periods. nih.gov This approach offers a way to target drugs to the ER and prolong their activity. nih.gov
Activity-based probes (ABPs) are another important class of glycoconjugates used for mechanistic studies. These probes typically contain a reactive group that forms a covalent bond with the active site of an enzyme, allowing for its detection and characterization. nih.gov While not directly incorporating this compound, the principles of using sugar mimics like cyclophellitol (B163102) to develop ABPs for glycosidases are highly relevant to the study of enzymes that interact with aminocyclitols. nih.govacs.org These probes have been instrumental in studying retaining glycosidases, which are mechanistically related to the enzymes inhibited by DNJ derivatives. acs.org
The inhibitory activities of some glycoconjugates derived from this compound are presented in the table below.
| Glycoconjugate | Target Enzyme | Inhibition Constant (Ki) / IC50 |
| DNJ N-linked peptides | α-glucosidases I and II | Micromolar range |
| 3-O-α-D-Glucopyranosyl-1-deoxynojirimycin | Rice α-glucosidase | More effective than DNJ |
| 4-O-α-D-Glucopyranosyl-1-deoxynojirimycin | Rat intestinal sucrase and isomaltase | Potency retained from DNJ |
This table is compiled from data presented in research articles. researchgate.netnih.gov
Research on Aminohexanepentol-Containing Glycolipids and Glycoproteins
Research into glycolipids and glycoproteins that contain or are modified by this compound and its analogues has provided significant insights into cellular metabolism and the role of glycans in health and disease.
Glycolipids:
Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes involved in various signaling pathways. clockss.org The biosynthesis and degradation of GSLs are tightly regulated by glycosyltransferases and glycosidases. Aminocyclitols have been instrumental in studying these processes.
N-butyldeoxynojirimycin, an N-alkylated derivative of this compound, has been identified as a potent inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first step in the biosynthesis of most GSLs. nih.gov This inhibition leads to a reduction in the production of glucosylceramide-based glycosphingolipids. nih.gov This finding has been pivotal in the development of substrate reduction therapy for glycolipid storage disorders like Gaucher disease. nih.gov
Furthermore, novel glycolipid analogues have been synthesized where the sugar headgroup is replaced by an aminocyclitol. For example, a new class of α-galactosylceramide (αGC) analogues bearing galacto-configured aminocyclitols has been synthesized. acs.org These aminocyclitol phytoceramides were found to be potent stimulators of invariant Natural Killer T (iNKT) cells, demonstrating that charged amino-substituted polar heads can modulate the immune response. acs.org
Glycoproteins:
The processing of N-linked glycans on glycoproteins is a crucial step in their folding and function. This process involves the sequential removal of glucose and mannose residues by glucosidases and mannosidases in the endoplasmic reticulum and Golgi apparatus. This compound (1-deoxynojirimycin) is a well-known inhibitor of glucosidases I and II, thereby disrupting this trimming process. nih.gov
Studies using 1-deoxynojirimycin have shown that inhibiting oligosaccharide processing can have profound effects on glycoprotein (B1211001) biosynthesis. researchgate.net For instance, in the presence of 1-deoxynojirimycin, glycoproteins are secreted with glucosylated high-mannose-type oligosaccharides instead of the mature complex-type glycans. researchgate.net This modification can affect the stability and function of the glycoprotein. For example, treatment of cells with 1-deoxynojirimycin has been shown to inhibit the metastatic potential of sarcoma cells, suggesting that correct glycoprotein processing is necessary for the expression of the metastatic phenotype. nih.gov
While much of the research has focused on the inhibitory effects of this compound on glycoprotein processing, this fundamentally demonstrates the interaction and effective "incorporation" of its effects into the final glycoprotein product, leading to altered structures and functions that are subjects of intensive study. The analysis of these altered glycoproteins provides valuable information on the role of specific glycan structures in biological processes. nih.govplos.org
Advanced Applications of 5 Aminohexane 1,2,3,4,6 Pentol in Chemical Biology Systems
Development of Carbohydrate Conjugates for Nucleic Acid Delivery Systems
The delivery of oligonucleotide-based therapeutics, such as antisense oligonucleotides and siRNA, is often hindered by their poor cellular uptake due to their polyanionic nature. Conjugating these nucleic acids to carbohydrate moieties is a promising strategy to overcome this barrier by hijacking natural carbohydrate uptake pathways.
The design of effective carbohydrate-oligonucleotide conjugates hinges on several key principles. While direct studies on 5-Aminohexane-1,2,3,4,6-pentol conjugates are not extensively documented, the principles derived from other amino sugar conjugates can be applied. The primary amine group of this compound provides a convenient handle for covalent attachment to an oligonucleotide. This can be achieved through various conjugation chemistries, such as the formation of a stable amide bond with a carboxylated linker on the oligonucleotide.
The polyhydroxylated nature of the hexanepentol moiety is crucial for imparting hydrophilicity to the conjugate, which can aid in its solubility and bioavailability. Furthermore, the stereochemistry of the hydroxyl groups can influence the binding affinity and specificity to cell surface carbohydrate receptors (lectins). The design of the linker connecting the aminohexanepentol and the oligonucleotide is also critical, as its length and flexibility can impact the accessibility of the carbohydrate moiety for receptor binding and the hybridization of the oligonucleotide with its target sequence.
Table 1: Key Design Considerations for Aminohexanepentol-Oligonucleotide Conjugates
| Design Parameter | Rationale | Potential Impact |
| Aminohexanepentol Moiety | Mimics natural sugars, potential for receptor-mediated uptake. | Enhanced cellular uptake and targeting to specific cell types. |
| Linker Chemistry | Stable covalent bond formation (e.g., amide). | Ensures integrity of the conjugate in biological environments. |
| Linker Length and Flexibility | Optimizes spatial presentation of the carbohydrate and oligonucleotide. | Affects receptor binding affinity and hybridization efficiency. |
| Oligonucleotide Type | Antisense, siRNA, etc. | Determines the therapeutic mechanism of action. |
Based on studies with other carbohydrate-oligonucleotide conjugates, it is hypothesized that conjugates of this compound would primarily enter cells through receptor-mediated endocytosis. Cell surface lectins that recognize specific sugar structures would bind to the aminohexanepentol moiety, triggering the internalization of the conjugate into endosomes.
Once inside the endosome, the conjugate must escape into the cytoplasm to reach its target mRNA (for antisense or siRNA) or the nucleus. The efficiency of this endosomal escape is a major determinant of the therapeutic efficacy of the conjugate. The physicochemical properties of the aminohexanepentol and the linker can influence this process. For instance, the presence of multiple hydroxyl groups might affect the buffering capacity within the endosome, potentially aiding in its disruption.
In vitro studies using fluorescently labeled conjugates and cell lines expressing specific lectins would be necessary to elucidate the precise uptake and trafficking pathways of this compound-oligonucleotide conjugates. Techniques such as confocal microscopy and flow cytometry would be instrumental in tracking the internalization and subcellular localization of these conjugates.
Investigation of Aminohexanepentol in Biomimetic Systems
Biomimetic systems aim to mimic biological processes using synthetic molecules. The structural similarity of this compound to iminosugars like 1-deoxynojirimycin (B1663644) (DNJ) suggests its potential application as a glycosidase inhibitor in biomimetic studies. researchgate.netnih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, and their inhibitors are valuable tools for studying carbohydrate metabolism and have therapeutic applications.
The nitrogen atom in the aminohexanepentol, analogous to the ring nitrogen in DNJ, could mimic the oxonium ion transition state of the glycosidase-catalyzed reaction, leading to competitive inhibition. The polyhydroxy substitutions would contribute to binding within the active site of the enzyme. By studying the inhibitory activity of this compound against a panel of glycosidases, researchers could gain insights into enzyme-substrate interactions and design more potent and selective inhibitors.
Furthermore, the functional groups of this compound could be utilized in the development of biomimetic catalysts. For example, the amino and hydroxyl groups could be positioned to act as catalytic residues in synthetic enzyme models, promoting specific chemical transformations.
Studies on Interactions with Plant and Insect Pathogenic Nematodes
The control of plant and insect pathogenic nematodes is a significant challenge in agriculture. Natural products, including amino sugars and their derivatives, have shown promise as nematicidal agents. While direct studies on this compound are lacking, its structural features suggest potential modes of interaction with nematodes.
One possible mechanism is the inhibition of essential nematode enzymes, such as glycosidases. nih.gov Nematodes rely on these enzymes for various physiological processes, including digestion and egg hatching. As a potential glycosidase inhibitor, this compound could disrupt these processes, leading to reduced nematode fitness and population growth.
Another potential mechanism relates to the disruption of the nematode's sensory perception. Nematodes use chemosensation to locate host plants and mates. The polyhydroxylated structure of this compound might interfere with the nematode's carbohydrate-binding proteins involved in chemoreception, thereby disrupting their host-finding behavior.
Research in this area would involve in vitro assays to assess the direct toxicity and behavioral effects of this compound on various nematode species. Greenhouse and field trials would then be necessary to evaluate its efficacy as a potential biocontrol agent.
Table 2: Potential Mechanisms of Action of this compound against Nematodes
| Potential Mechanism | Description | Expected Outcome |
| Glycosidase Inhibition | Competitive inhibition of essential nematode glycosidases. | Impaired digestion, reduced egg hatching, decreased nematode viability. |
| Chemoreception Disruption | Interference with carbohydrate-binding proteins involved in host location. | Reduced ability of nematodes to find and infect host plants. |
Advanced Analytical Methodologies for the Study of 5 Aminohexane 1,2,3,4,6 Pentol
Chromatographic Separation Techniques (e.g., HPLC, GC-MS)
The separation and quantification of 5-Aminohexane-1,2,3,4,6-pentol from complex matrices present a significant challenge due to its high polarity, low volatility, and lack of a strong UV chromophore.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of polar, non-volatile compounds like this compound. Given the compound's structure, standard reversed-phase (RP) chromatography is often ineffective due to poor retention. Therefore, specialized HPLC methods are employed:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This combination is ideal for retaining and separating highly polar compounds like amino polyols.
Ion-Exchange Chromatography (IEC): The presence of the primary amino group allows for cation-exchange chromatography, which separates molecules based on their charge.
Derivatization with UV/Fluorescent Tags: To enhance detection sensitivity, pre-column derivatization can be performed. Reagents that react with the primary amine to add a chromophore or fluorophore, such as p-aminobenzoic acid, allow for sensitive UV or fluorescence detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique offering high separation efficiency and definitive identification. However, the high polarity and low volatility of this compound, stemming from its multiple hydroxyl groups and one amino group, prevent its direct analysis. A crucial derivatization step is required to make the molecule volatile. This typically involves a two-step process:
Methoximation: This step targets any potential carbonyl groups that might exist in equilibrium, stabilizing the molecule.
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. This dramatically decreases the compound's polarity and increases its volatility, making it suitable for GC analysis.
The table below summarizes the applicability of these chromatographic techniques.
| Technique | Principle | Application to this compound | Detection Method |
|---|---|---|---|
| HPLC (HILIC) | Partitioning onto a polar stationary phase | Direct analysis of the underivatized polar compound | ELSD, CAD, MS |
| HPLC (IEC) | Interaction with charged stationary phase | Separation based on the protonated amine group | Pulsed Amperometric Detection (PAD), MS |
| HPLC (RP with Derivatization) | Partitioning onto a non-polar stationary phase | Analysis after tagging the amine group | UV/Visible, Fluorescence |
| GC-MS | Separation in the gas phase | Requires derivatization (e.g., silylation) to increase volatility | Mass Spectrometry (MS) |
Mass Spectrometry for Structural Confirmation and Metabolite Identification
Mass spectrometry (MS) is indispensable for the structural confirmation of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides a highly accurate mass measurement of the molecular ion, which is used to confirm its elemental formula (C₆H₁₅NO₅).
When analyzed, the compound can be observed as various adducts in the mass spectrum, with the most common being the protonated molecule [M+H]⁺ in positive ion mode. The following table shows theoretically predicted mass-to-charge ratios (m/z) for different adducts of a stereoisomer of the compound.
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 182.10230 |
| [M+Na]⁺ | 204.08424 |
| [M+K]⁺ | 220.05818 |
| [M+NH₄]⁺ | 199.12884 |
Tandem Mass Spectrometry (MS/MS) is used for definitive structural elucidation and metabolite identification. In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Loss of Water (H₂O): Sequential neutral losses of water from the multiple hydroxyl groups are expected.
Loss of Ammonia (NH₃): Cleavage of the C-N bond can result in the loss of the amino group.
Cross-ring Cleavages: Fragmentation of the carbon backbone, leading to smaller charged fragments that help pinpoint the location of the functional groups.
This technique is also critical for identifying metabolites. Metabolic processes might modify the parent compound through reactions like oxidation (introducing a carbonyl group or carboxylic acid), N-acetylation, or conjugation (e.g., glucuronidation). These modifications result in a predictable mass shift from the parent compound, and the specific site of modification can be determined by comparing the MS/MS fragmentation pattern of the metabolite to that of the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure and conformational dynamics of this compound in solution.
A full suite of NMR experiments would be employed for a comprehensive analysis:
1D NMR (¹H and ¹³C): These experiments provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C spectrum shows the number of chemically distinct carbon atoms.
2D NMR (COSY, HSQC, HMBC): These experiments are used to assemble the molecular structure.
COSY (Correlation Spectroscopy) identifies protons that are spin-coupled, typically those on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.
For studying the molecule's 3D shape and interactions, more advanced NMR methods are used:
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. The intensity of an NOE correlation is inversely proportional to the distance between the protons, allowing for the determination of the molecule's preferred 3D conformation in solution.
Interaction Studies: NMR is highly sensitive to the local environment. When this compound binds to a biological target like an enzyme, changes in the chemical shifts of its ¹H and ¹⁵N (if isotopically labeled) signals can be monitored. This technique, known as chemical shift perturbation (CSP), can precisely map the surface of the molecule that is involved in the interaction.
The following table outlines the purpose of various NMR experiments in the study of this compound.
| NMR Experiment | Purpose | Information Obtained |
|---|---|---|
| ¹H, ¹³C | Basic structural information | Chemical environment and number of unique protons and carbons |
| COSY | Establish proton-proton connectivity | Identifies adjacent protons (H-C-C-H) |
| HSQC/HMBC | Establish carbon-hydrogen framework | Assigns all proton and carbon signals to their positions in the molecule |
| NOESY/ROESY | Determine 3D conformation | Provides through-space proton-proton distances |
| Chemical Shift Perturbation | Map binding interactions | Identifies atoms involved in molecular recognition events |
Other Advanced Spectroscopic Methods (e.g., IR, CD)
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the vibrations of its functional groups:
O-H Stretching: A very broad and strong band, typically in the range of 3200-3600 cm⁻¹, characteristic of the multiple hydroxyl groups.
N-H Stretching: A moderate band in the 3300-3500 cm⁻¹ region, often appearing as a shoulder on the O-H band, corresponding to the primary amine.
C-H Stretching: Bands just below 3000 cm⁻¹ from the aliphatic C-H bonds.
N-H Bending: A moderate absorption around 1590-1650 cm⁻¹.
C-O Stretching: Strong bands in the 1050-1150 cm⁻¹ region, indicative of the alcohol C-O bonds.
Circular Dichroism (CD) Spectroscopy is a technique that is sensitive to the chiral nature of molecules. Since this compound possesses multiple stereocenters, it is a chiral molecule. Although the simple amino alcohol structure does not have a strong chromophore for analysis by far-UV CD, this technique can still be valuable. Derivatization of the amine or complexation with certain metal ions can induce a measurable CD signal. Furthermore, if the molecule interacts with a chiral macromolecule (like a protein), an induced CD signal can be observed. This method is particularly sensitive to conformational changes that occur upon binding, providing another avenue to study molecular interactions.
Theoretical and Computational Investigations of 5 Aminohexane 1,2,3,4,6 Pentol
Molecular Modeling and Docking Studies of Aminohexanepentol-Ligand Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For 5-Aminohexane-1,2,3,4,6-pentol, these studies are essential for predicting its potential interactions with biological targets, such as enzyme active sites. The structure of this compound, featuring a flexible carbon backbone, five hydroxyl groups, and a primary amino group, allows for a multitude of potential interactions.
Docking simulations would theoretically place the molecule into the binding pocket of a target protein, such as a glycosidase, an enzyme class often targeted by structurally similar amino sugars. nih.govrsc.org The algorithm would then calculate the most favorable binding poses, ranked by a scoring function that estimates the binding affinity.
The key interactions governing the binding of this molecule would include:
Hydrogen Bonding: The numerous hydroxyl (-OH) groups and the amino (-NH2) group can act as both hydrogen bond donors and acceptors. These would likely form a strong network of hydrogen bonds with polar amino acid residues like aspartic acid, glutamic acid, arginine, and asparagine in an enzyme's active site. rsc.org
Electrostatic Interactions: The protonated amino group (–NH3+) at physiological pH can form strong electrostatic interactions or salt bridges with negatively charged residues, such as aspartate or glutamate, which are common in the catalytic sites of glycosidases. nih.gov
These predicted interactions are critical for understanding the molecular basis of the compound's potential inhibitory activity.
| Functional Group of Ligand | Potential Interacting Residue | Interaction Type | Estimated Distance (Å) |
|---|---|---|---|
| Amino Group (C5-NH2) | Aspartic Acid (ASP) | Electrostatic / Salt Bridge | ~2.8 |
| Hydroxyl Group (C1-OH) | Glutamic Acid (GLU) | Hydrogen Bond | ~3.0 |
| Hydroxyl Group (C2-OH) | Arginine (ARG) | Hydrogen Bond | ~2.9 |
| Hydroxyl Group (C4-OH) | Asparagine (ASN) | Hydrogen Bond | ~3.1 |
| Hydroxyl Group (C6-OH) | Histidine (HIS) | Hydrogen Bond | ~3.2 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its stability and reactivity. researchgate.net For this compound, these calculations can determine a range of molecular descriptors.
Key parameters that would be calculated include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the hydroxyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be centered on the hydrogen atoms of the amino and hydroxyl groups.
These theoretical parameters help predict how the molecule will behave in chemical reactions and biological systems.
| Parameter | Predicted Value (Arbitrary Units) | Significance |
|---|---|---|
| Energy of HOMO (EHOMO) | -9.5 eV | Electron-donating ability |
| Energy of LUMO (ELUMO) | +1.8 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 11.3 eV | Chemical stability and reactivity |
| Dipole Moment (µ) | ~4.5 Debye | Overall molecular polarity |
| Global Hardness (η) | 5.65 eV | Resistance to change in electron configuration |
Conformational Landscape Analysis via Computational Methods
Unlike rigid cyclic molecules, the open-chain structure of this compound provides it with significant conformational flexibility due to the rotation around its single carbon-carbon bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Computational methods like molecular dynamics (MD) simulations or systematic conformational searches are employed to explore the potential energy surface of the molecule. These studies would reveal that the molecule does not exist in a single static shape but as an ensemble of interconverting conformers.
The stability of different conformers is largely influenced by:
Steric Hindrance: Conformations that minimize steric clash between bulky hydroxyl and amino groups are favored.
Intramolecular Hydrogen Bonding: The molecule can fold to form hydrogen bonds between its own hydroxyl and amino groups. This can lead to more compact, bent structures that may be energetically favorable in non-polar environments. In aqueous solutions, extended conformations that maximize hydrogen bonding with water are more likely.
Understanding the conformational landscape is vital, as the specific conformation adopted by the molecule upon binding to a biological target can be a key determinant of its activity.
| Dihedral Angle | Description | Common Conformations | Stabilizing Factors |
|---|---|---|---|
| C1-C2-C3-C4 | Central carbon backbone | Anti (~180°), Gauche (±60°) | Minimization of steric hindrance |
| C4-C5-N-H | Orientation of amino group | Variable | Potential for intramolecular H-bonding |
| O-C1-C2-O | Relative position of hydroxyl groups | Gauche (±60°) | Gauche effect, H-bonding |
| Overall Molecular Shape | Extended/Linear vs. Bent/Folded | Solvent environment, intramolecular forces |
Future Research Trajectories and Unexplored Avenues for 5 Aminohexane 1,2,3,4,6 Pentol Studies
Emerging Synthetic Routes and Catalyst Development
The synthesis of amino-polyols like 5-Aminohexane-1,2,3,4,6-pentol is challenging due to the high density of stereocenters. While classical syntheses from carbohydrate precursors exist, future research is poised to focus on more efficient and stereoselective methods, particularly through biocatalysis and modern asymmetric synthesis.
Biocatalytic cascades are a particularly promising avenue. Recent work has demonstrated the feasibility of three-component enzymatic synthesis to produce amino-polyols from simple prochiral materials. nih.govacs.org This approach combines biocatalytic aldol (B89426) reactions with reductive aminations, offering a streamlined process without the need for intermediate isolation. nih.govacs.org Future studies could engineer or discover enzymes, such as variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) and specific imine reductases (IREDs), that are tailored for the high-yield, high-selectivity production of the specific stereoisomer of this compound. nih.govnih.gov The application of biocatalysis represents a greener alternative to traditional chemical methods, often providing exquisite stereocontrol under mild reaction conditions. mdpi.comresearchgate.net
In parallel, advancements in asymmetric organocatalysis and transition-metal catalysis offer powerful alternatives. researchgate.netnih.gov The development of novel chiral catalysts could enable the direct and highly enantioselective synthesis of γ-amino ketones or related intermediates, which can then be converted to the target aminohexanepentol. nih.gov Exploring these modern synthetic strategies could significantly improve efficiency and provide access to a wider range of structural analogs for biological testing. nih.gov
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Precursors | Key Catalysts/Reagents | Potential Advantages | Research Focus |
|---|---|---|---|---|
| Biocatalytic Cascade | Prochiral aldehydes, hydroxy ketones, amines | Aldolases (e.g., FSA), Imine Reductases (IREDs) | High stereoselectivity, mild conditions, green chemistry, reduced need for protecting groups. nih.govmdpi.com | Enzyme discovery and engineering for specific substrate tolerance and stereochemical outcome. nih.gov |
| Asymmetric Organocatalysis | Simple unsaturated aldehydes/ketones, imines | Chiral amines (e.g., cinchona alkaloids), imidazolidinones | Metal-free, high enantioselectivity, diverse activation modes (e.g., iminium-ion). nih.gov | Development of novel catalysts and reaction pathways for polyol synthesis. |
| Transition-Metal Catalysis | Allylic compounds, imines, enones | Chiral complexes of Rhodium, Copper, Cobalt | High efficiency and turnover, broad substrate scope. mdpi.com | Design of ligands to control stereoselectivity in C-C and C-N bond formation. mdpi.com |
Identification of Novel Biological Targets and Mechanistic Insights
The biological activity of this compound is an area ripe for exploration. Its primary known interaction is with deoxyhypusine (B1670255) synthase (DHPS), a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). ebi.ac.ukresearchgate.net The hypusination pathway is essential for cell proliferation and is considered a promising target in cancer therapy. acs.orgdoi.orgiucr.org
A crucial future direction is to precisely define the mechanism of interaction between this compound and DHPS. It is unknown whether the compound acts as a competitive inhibitor of the natural substrate spermidine (B129725), an allosteric modulator, or a substrate mimic. acs.orgnih.gov Detailed kinetic studies, along with structural biology techniques like X-ray crystallography, are needed to elucidate the binding mode and identify the key amino acid residues involved in the interaction. iucr.orgnih.gov Understanding this mechanism is fundamental for any structure-based design of more potent and selective DHPS inhibitors. acs.org
Beyond DHPS, the polyol structure suggests the possibility of interactions with other classes of enzymes. Future research should aim to identify novel biological targets. An unbiased, systems-level approach using chemoproteomics could reveal previously unknown binding partners. Given its structural similarity to both amino acids and sugar derivatives, plausible target classes include glycosidases, kinases, and other polyamine-processing enzymes. Identifying such targets would open new avenues for understanding the compound's biological effects and potential therapeutic applications.
Table 2: Research Questions and Unexplored Avenues for Biological Targets
| Target Class | Key Research Questions & Methodologies | Rationale / Potential Significance |
|---|
| Deoxyhypusine Synthase (DHPS) | - What is the precise binding mode (competitive, allosteric)? (Enzyme kinetics, X-ray crystallography). nih.gov
Development of Aminohexanepentol as Chemical Biology Tools and Probes
The inherent functionality of this compound makes it an excellent scaffold for the development of chemical probes to investigate biological systems. nih.govpnas.org The creation of such tools can help elucidate its mechanism of action, identify its cellular targets, and visualize its distribution within cells. mskcc.orgnih.gov
A primary direction is the synthesis of fluorescently labeled probes. The primary amine serves as a convenient handle for conjugation with various fluorophores (e.g., fluorescein (B123965) isothiocyanate, BODIPY dyes) without drastically altering the core structure. mdpi.com These fluorescent probes would enable researchers to use microscopy and flow cytometry to study cellular uptake, determine subcellular localization, and potentially observe interactions with target proteins in living cells. mskcc.org
To definitively identify protein targets, photoaffinity labeling probes are an invaluable tool. nih.govnih.gov By incorporating a small, photo-activatable group, such as a diazirine, into the this compound structure, a covalent bond can be formed with nearby proteins upon UV irradiation. researchgate.netchomixbio.com Subsequent proteomic analysis using mass spectrometry can then identify these covalently bound proteins, providing direct evidence of physical interaction in a complex biological environment. This strategy is a powerful method for target deconvolution and validation. nih.govacs.org
Table 3: Potential Chemical Probes Derived from this compound
| Probe Type | Proposed Modification | Reporter/Functional Group | Research Application |
|---|
| Fluorescent Probe | Acylation or reductive amination of the primary amine. | Fluorescent dye (e.g., FITC, BODIPY, Rhodamine). | - Visualizing cellular uptake and subcellular localization via microscopy.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Aminohexane-1,2,3,4,6-pentol, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step reactions, including hydroxylation and amination. Optimization can be achieved through Design of Experiments (DoE) to test variables like temperature, catalyst type (e.g., transition metal catalysts), and solvent polarity. For example, adjusting pH during amination may reduce side reactions. Yield monitoring via HPLC or GC-MS ensures reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing structural isomerism and hydrogen bonding networks in this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR can resolve stereoisomers and confirm hydroxyl/amine group positions .
- FTIR : Identifies hydrogen bonding via O-H and N-H stretching frequencies (3200–3600 cm) .
- X-ray Crystallography : Resolves absolute configuration and intramolecular hydrogen bonds .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating samples at 25–60°C and pH 3–10. Monitor degradation via UV-Vis spectroscopy or mass spectrometry. Stability-indicating assays (e.g., reverse-phase HPLC) quantify decomposition products .
Advanced Research Questions
Q. How do stereochemical configurations at multiple chiral centers influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers. Compare reaction rates of isomers with electrophiles (e.g., alkyl halides) under identical conditions. Computational modeling (DFT or MD simulations) predicts steric and electronic effects .
Q. What experimental approaches resolve contradictions between theoretical LogD predictions and empirical solubility data for this compound?
- Methodological Answer : Perform shake-flask experiments at physiologically relevant pH (5.5 and 7.4) to measure LogD. Compare results with computational models (e.g., ACD/Labs or MarvinSuite). Adjust solvent systems (e.g., DMSO/water mixtures) to mimic biological environments .
Q. How does adsorption behavior on indoor surfaces (e.g., glass or polymers) affect the compound’s environmental persistence and reactivity?
- Methodological Answer : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics. Expose surfaces to controlled humidity and oxidants (e.g., ozone) to simulate indoor conditions. Surface reactivity is analyzed via ToF-SIMS or XPS .
Data Contradiction Analysis
Q. Why might experimental pKa values deviate from computational predictions, and how can this be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
